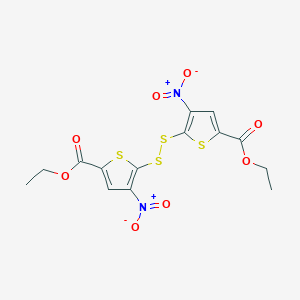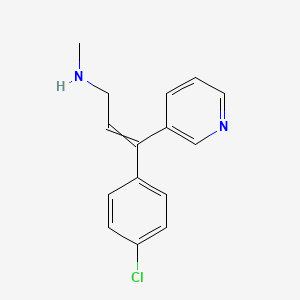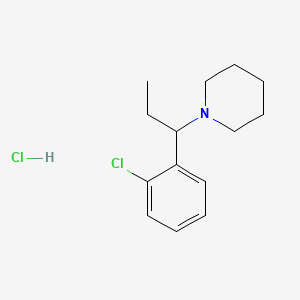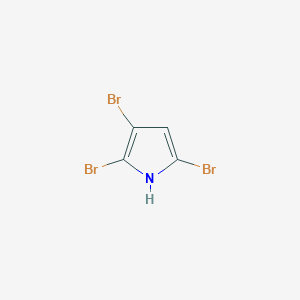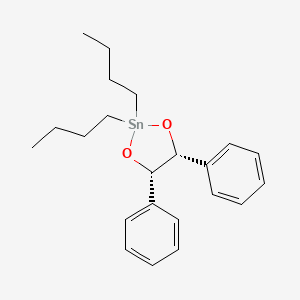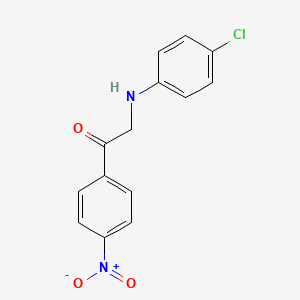
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a chloroaniline group and a nitrophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromoanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a bromo group instead of a chloro group.
2-(4-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a methoxy group instead of a chloro group.
2-(4-Fluoroanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a chloroaniline and a nitrophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
74620-65-8 |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(8-2-10)17(19)20/h1-8,16H,9H2 |
Clave InChI |
CCWZHCBKGWKJOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


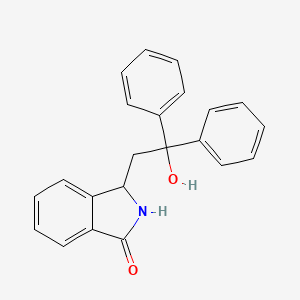
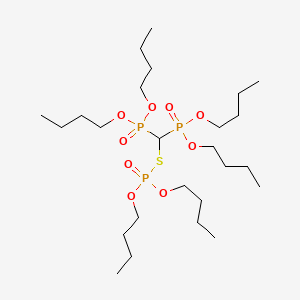
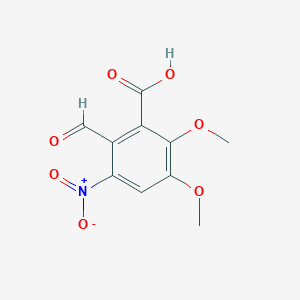
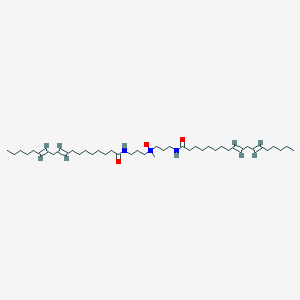
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

